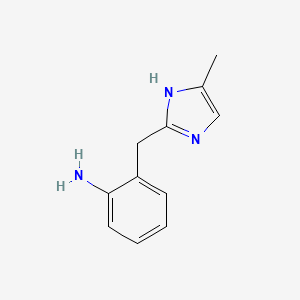

4-Methyl-2-(2-aminobenzyl)imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-2-(2-aminobenzyl)imidazole is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

The imidazole ring system is a crucial component in many biologically active compounds. 4-Methyl-2-(2-aminobenzyl)imidazole derivatives have been investigated for their potential therapeutic effects, including:

- Antimicrobial Activity : Imidazole derivatives are known for their antibacterial properties. Research indicates that compounds with imidazole structures can effectively inhibit the growth of various pathogenic microbes, making them promising candidates for new antimicrobial agents .

- Anticancer Properties : Several studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231. The mechanism often involves targeting specific cellular pathways, which can lead to reduced tumor growth .

- Anti-inflammatory Effects : Imidazole derivatives are also being explored for their anti-inflammatory properties. Compounds that incorporate the imidazole ring have demonstrated activity against inflammatory pathways, suggesting their utility in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methodologies that emphasize regioselectivity and functional group compatibility. Recent advances in synthetic techniques include:

- Microwave-Assisted Synthesis : This method allows for rapid and efficient synthesis of imidazole derivatives with high yields. The use of microwave irradiation can significantly reduce reaction times and improve product quality .

- Catalytic Methods : Catalysts such as copper salts have been employed to facilitate the formation of imidazole rings from simpler precursors. These methods often yield diverse derivatives that can be further modified for enhanced biological activity .

Case Studies and Research Findings

Several studies have documented the biological evaluation of imidazole derivatives, including:

化学反应分析

Electrophilic Substitution Reactions

The imidazole ring undergoes electrophilic substitution at nitrogen and carbon positions, depending on reaction conditions.

-

Nitrogen Alkylation/Acylation :

The secondary amino group in the imidazole ring reacts with alkyl halides or acyl chlorides. For example, treatment with acetyl chloride yields an N-acetylated derivative (e.g., N-acetyl-4-methyl-2-(2-aminobenzyl)imidazole ).-

Conditions : Dichloromethane, room temperature, catalytic triethylamine.

-

Mechanism : Nucleophilic attack by the imidazole nitrogen on the electrophilic carbon of the acyl/alkyl agent.

-

-

C-5 Bromination :

The electron-rich C-5 position reacts with bromine or N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Coordination Chemistry

The imidazole nitrogen and amino group act as ligands for metal ions.

-

Metal Complex Formation :

Forms stable complexes with transition metals like Fe³⁺, Cu²⁺, and Zn²⁺. For example, Fe³⁺ coordination involves the imidazole nitrogen and the benzylamine group.

Diels-Alder Reaction with Dimethyl Acetylenedicarboxylate (DMAD)

Analogous 2-aminoimidazoles react with DMAD to form pyrrole derivatives via retro-Diels-Alder pathways :

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| DMAD | Benzene, reflux (80°C) | Dimethyl 2-amino-pyrrole-3,4-dicarboxylate | 8% |

-

Mechanism :

-

[4+2] Cycloaddition between DMAD and the imidazole ring.

-

Retro-Diels-Alder cleavage to form pyrrole derivatives.

-

Michael Addition

At lower temperatures (25°C), DMAD undergoes Michael addition to the imidazole’s amino group, forming fumarate derivatives .

Functionalization via Cross-Coupling

The benzylamine group participates in palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids yields biaryl derivatives.

Oxidation and Reduction

-

Amino Group Oxidation :

The 2-aminobenzyl group oxidizes to a nitroso or nitro derivative using H₂O₂ or KMnO₄. -

Imidazole Ring Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the imidazole ring to a dihydroimidazole .

Acid/Base-Mediated Rearrangements

-

Tautomerization :

The compound exhibits keto-enol tautomerism, favoring the 4-methylimidazole form in aqueous solutions . -

pH-Dependent Reactivity :

Protonation at pH < 4 enhances electrophilic substitution at C-5 due to increased ring electrophilicity .

Mechanistic Insights

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Methyl-2-(2-aminobenzyl)imidazole?

- Methodological Answer : High-yield synthesis often involves catalytic hydrogenation and cyclization. For example, using Raney nickel as a catalyst avoids dehalogenation side reactions during hydrogenation, achieving 92% yield for key intermediates . Cyclization with sodium hydroxide (45°C, 4 hours) further enhances efficiency. TosMIC-mediated cyclization of aryl methyl ketones and 2-aminobenzyl alcohols is another robust approach, validated by mechanistic studies .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and aromatic protons. Infrared (IR) spectroscopy confirms functional groups like NH₂ and C=N. Elemental analysis validates purity, while X-ray crystallography resolves stereochemistry in derivatives (e.g., C16H18N4S2 crystal structure resolved with β = 95.392°) .

Q. How does the 2-aminobenzyl group influence pharmacological activity?

- Methodological Answer : The 2-aminobenzyl moiety enhances hydrogen bonding with biological targets. For example, derivatives with this group show anticancer activity via tubulin polymerization inhibition. Structure-activity relationship (SAR) studies recommend modifying substituents at positions 4 and 5 to optimize bioactivity .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models, trained on Density Functional Theory (DFT)-derived parameters (e.g., HOMO-LUMO gaps), predict oxidation behavior. Random Forest Regression (RFR) further refines these predictions by correlating structural features (e.g., alkyl chain length) with Fe(VI) oxidation rates .

Q. What strategies resolve contradictions in solvent/catalyst effects during synthesis?

- Methodological Answer : Systematic optimization is key. For instance, replacing Pd/C with Raney nickel in hydrogenation eliminates dehalogenation byproducts (yield increases from <50% to 92%) . Solvent polarity adjustments (ethanol vs. water) minimize side reactions, as demonstrated in LC-MS-guided reaction monitoring .

Q. How can maleimide modification enhance application in epoxy resin systems?

- Methodological Answer : Maleimide groups (e.g., HPM) react with the NH bond of imidazole to form latent curing agents. These derivatives exhibit controlled curing activity and storage stability in epoxy resins. Differential Scanning Calorimetry (DSC) and rheological analysis quantify curing kinetics and thermal stability .

Q. What are the mechanistic insights into imidazole ring formation from 2-aminobenzyl precursors?

- Methodological Answer : Cyclization proceeds via Schiff base intermediates. Alkaline conditions (NaOH/EtOH) promote nucleophilic attack of the amino group on carbonyl carbons, followed by dehydration. Kinetic studies at varying temperatures (25°C vs. 45°C) reveal temperature-dependent rate constants .

Q. Data-Driven Analysis

Q. How to design derivatives with improved anti-cancer activity?

- Methodological Answer : Introduce aryl groups at position 4 (e.g., 4-aryl-2-benzoyl-imidazoles) to enhance tubulin binding. Docking studies (e.g., with α,β-tubulin) identify optimal substituent conformations. In vitro assays (IC₅₀ values) validate potency, with para-substituted aryl groups showing >10-fold activity improvement .

Q. What analytical approaches distinguish isomeric byproducts in synthesis?

- Methodological Answer : High-Resolution Mass Spectrometry (HR-MS) and 2D NMR (COSY, NOESY) differentiate isomers. For example, LC-MS with reverse-phase columns resolves hydrodechlorination byproducts, while NOESY correlations confirm spatial proximity of substituents .

Q. Contradictions & Limitations

Q. Why do some synthetic routes yield conflicting results under similar conditions?

- Methodological Answer : Subtle changes (e.g., base strength, solvent polarity) drastically alter pathways. For instance, Na₂CO₃ in ethanol reduces cyclization efficiency compared to NaOH (yield drops from 88% to 50%) . Real-time monitoring (e.g., in situ IR) helps identify critical reaction checkpoints.

属性

分子式 |

C11H13N3 |

|---|---|

分子量 |

187.24 g/mol |

IUPAC 名称 |

2-[(5-methyl-1H-imidazol-2-yl)methyl]aniline |

InChI |

InChI=1S/C11H13N3/c1-8-7-13-11(14-8)6-9-4-2-3-5-10(9)12/h2-5,7H,6,12H2,1H3,(H,13,14) |

InChI 键 |

WNLJDGMBHGOYHR-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(N1)CC2=CC=CC=C2N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。